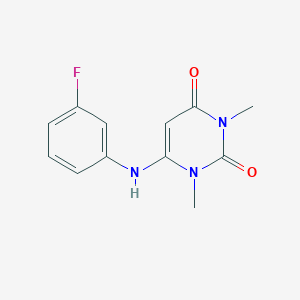
6-(3-Fluoroanilino)-1,3-dimethylpyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3-Fluoroanilino)-1,3-dimethylpyrimidine-2,4-dione is a fluorinated pyrimidine derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Fluoroanilino)-1,3-dimethylpyrimidine-2,4-dione typically involves the reaction of 3-fluoroaniline with 1,3-dimethylpyrimidine-2,4-dione under specific conditions. One common method includes:
Nucleophilic Substitution: The reaction of 3-fluoroaniline with a halogenated pyrimidine derivative in the presence of a base.
Cyclization: Formation of the pyrimidine ring through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
6-(3-Fluoroanilino)-1,3-dimethylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.
科学研究应用
6-(3-Fluoroanilino)-1,3-dimethylpyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its biological activity against various targets.
Materials Science: It is used in the development of advanced materials with specific properties, such as fluorinated polymers.
Chemical Biology: The compound serves as a tool for studying biological processes and interactions at the molecular level.
作用机制
The mechanism of action of 6-(3-Fluoroanilino)-1,3-dimethylpyrimidine-2,4-dione involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-(3-Fluoroanilino)-6-bromoquinazoline: Another fluorinated compound with similar biological activity.
2-(4-Chlorophenyl)-4-(3-fluoroanilino)quinazoline: A derivative with enhanced cytotoxicity against cancer cells.
Uniqueness
6-(3-Fluoroanilino)-1,3-dimethylpyrimidine-2,4-dione is unique due to its specific substitution pattern and the presence of both fluorine and dimethyl groups. This combination imparts distinct physicochemical properties and biological activity, making it a valuable compound for various applications.
属性
IUPAC Name |
6-(3-fluoroanilino)-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O2/c1-15-10(7-11(17)16(2)12(15)18)14-9-5-3-4-8(13)6-9/h3-7,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTNPJAZSIMWJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
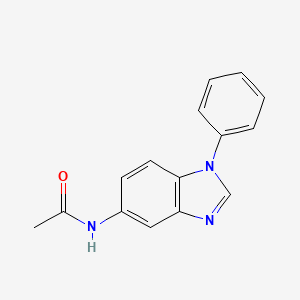
![2-(3-methoxypropyl)-8-[(1-methyl-1H-indol-3-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5630800.png)
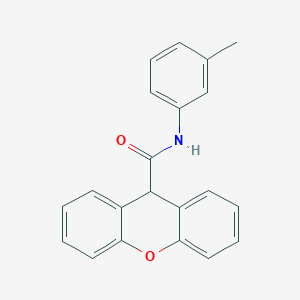
![N'-{(3S*,4R*)-1-[(3,5-difluoro-2-pyridinyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5630815.png)
![2-[(4-Bromoanilino)methyl]-6-prop-2-enylphenol](/img/structure/B5630818.png)
![5-{2-[(tert-butylamino)sulfonyl]phenyl}-N,N-dimethylthiophene-2-carboxamide](/img/structure/B5630823.png)
![N-{3-[(diethylamino)methyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-4-methoxybenzamide oxalate](/img/structure/B5630827.png)
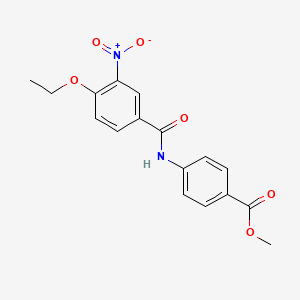
![9-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5630842.png)
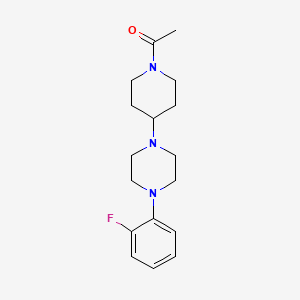
![N-[(5-{[2-(ethylamino)pyrimidin-5-yl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]cyclobutanecarboxamide](/img/structure/B5630852.png)
![2-(ethylamino)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5630856.png)
![(1S,5R)-6-benzyl-3-[(1,5-dimethylpyrazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5630867.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B5630879.png)
